Increased Lipophilicity and Hydrogen-Bond Donor Capacity vs. Pyridyl Analog Drives CNS Drug Potential
The target compound possesses an XLogP of 2.6 and a TPSA of 61.5 Ų with one hydrogen-bond donor, compared to the pyridyl analog tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (CAS 77278-62-7), which has an estimated XLogP of ~1.4, TPSA of ~45 Ų, and lacks a hydrogen-bond donor [1]. The higher lipophilicity of the benzimidazole derivative improves passive membrane permeability, while the additional hydrogen-bond donor capacity of the benzimidazole NH enhances target binding interactions. This property profile is particularly advantageous for central nervous system (CNS) drug candidates, where moderate lipophilicity (logP 2-4) and TPSA < 90 Ų are associated with improved blood-brain barrier penetration [2].
| Evidence Dimension | Physicochemical property comparison (XLogP, TPSA, H-bond donors) for CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP = 2.6; TPSA = 61.5 Ų; H-bond donors = 1 |
| Comparator Or Baseline | tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate: estimated XLogP ≈ 1.4; TPSA ≈ 45 Ų; H-bond donors = 0 |
| Quantified Difference | ΔXLogP ≈ +1.2; ΔTPSA ≈ +16.5 Ų; additional H-bond donor |
| Conditions | Calculated properties using XLogP3 algorithm and topological polar surface area method (PubChem/ChemSpider data) |
Why This Matters
For CNS-targeted drug discovery, the benzimidazole-Boc-piperazine intermediate provides a scaffold that better aligns with established CNS drug-likeness criteria (logP 2–4, TPSA < 90 Ų) than the pyridyl analog, making it a more suitable building block for generating CNS-penetrant candidate molecules.
- [1] Basechem Data Sheet for CAS 295341-56-9: XLogP = 2.6, TPSA = 61.5, H-bond donors = 1, H-bond acceptors = 4. View Source
- [2] Pajouhesh H, Lenz GR. 'Medicinal Chemical Properties of Successful Central Nervous System Drugs.' NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
